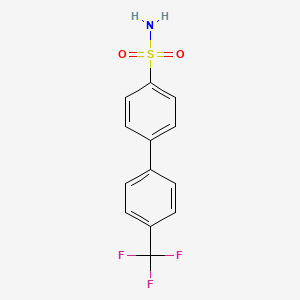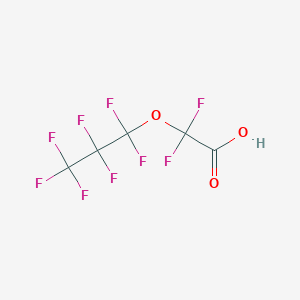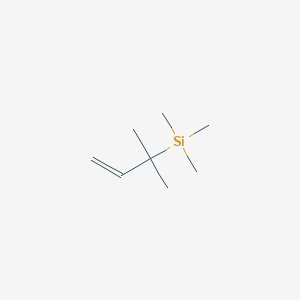
6-(Benzyloxy)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-chroman
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Benzyloxy)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-chroman is a synthetic organic compound known for its unique chemical structure and properties This compound belongs to the class of chromans, which are bicyclic compounds containing a benzopyran ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-chroman typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Trimethyltridecyl Group: The trimethyltridecyl group can be attached through a Friedel-Crafts alkylation reaction using a trimethyltridecyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Large-scale production typically requires the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Benzyloxy)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-chroman can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the chroman ring or the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Benzyl chloride (C₆H₅CH₂Cl) with a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or alkanes.
Substitution: Benzylated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Benzyloxy)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-chroman has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-(Benzyloxy)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-chroman involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Molecular Targets: Interacting with enzymes, receptors, and signaling pathways involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
6-(Benzyloxy)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-chroman can be compared with other similar compounds, such as:
2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-chroman: Lacks the benzyloxy group, which may result in different chemical and biological properties.
6-(Methoxymethoxy)-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromen-2-yl methanol: Contains a methoxymethoxy group instead of a benzyloxy group, leading to variations in reactivity and applications.
2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-chromen-6-yl acetate: Features an acetate group, which may influence its solubility and biological activity.
Eigenschaften
Molekularformel |
C35H54O2 |
|---|---|
Molekulargewicht |
506.8 g/mol |
IUPAC-Name |
2,5,8-trimethyl-6-phenylmethoxy-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromene |
InChI |
InChI=1S/C35H54O2/c1-26(2)14-11-15-27(3)16-12-17-28(4)18-13-22-35(7)23-21-32-30(6)33(24-29(5)34(32)37-35)36-25-31-19-9-8-10-20-31/h8-10,19-20,24,26-28H,11-18,21-23,25H2,1-7H3 |
InChI-Schlüssel |
VDEIBPAIKGCUCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane](/img/structure/B13409816.png)
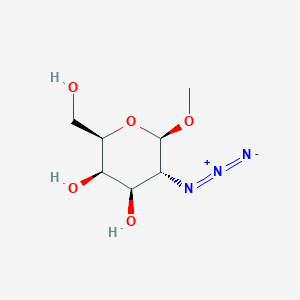
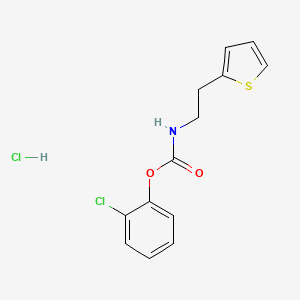
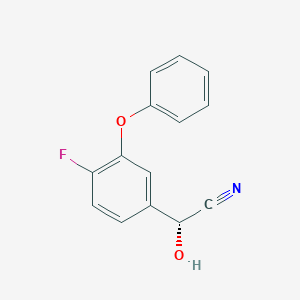

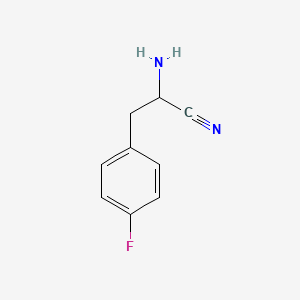

![Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl](/img/structure/B13409850.png)
![(7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13409857.png)
